Nalfurafine

Beschreibung

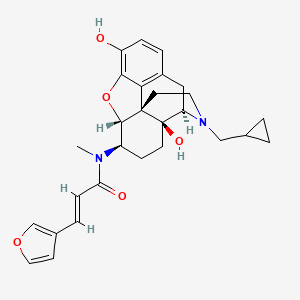

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZZHZMWIXFATA-UEZBDDGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905119 | |

| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152657-84-6 | |

| Record name | Nalfurafine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152657-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalfurafine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152657846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalfurafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALFURAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC41AVD567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nalfurafine's Mechanism of Action at the Kappa-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist, clinically utilized for its potent antipruritic effects. Its mechanism of action is distinguished by a G-protein bias, preferentially activating the Gαi/o-protein pathway over the β-arrestin signaling cascade. This functional selectivity is believed to be the cornerstone of its favorable safety profile, mitigating the dysphoria and other adverse effects commonly associated with less biased KOR agonists. This technical guide provides an in-depth exploration of Nalfurafine's interaction with the KOR, detailing the downstream signaling pathways, presenting comparative quantitative data on its binding and functional activity, and outlining the experimental protocols used for its characterization.

Introduction

The kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of pain, mood, and addiction.[1] While KOR agonists have demonstrated therapeutic potential as analgesics and antipruritics, their clinical development has been hampered by adverse effects such as dysphoria, sedation, and hallucinations.[2] Nalfurafine emerges as a significant pharmacological agent due to its clinical efficacy in treating pruritus, particularly in patients with chronic kidney disease, with a reduced incidence of these centrally mediated side effects.[3]

The prevailing hypothesis for Nalfurafine's improved therapeutic window lies in its biased agonism. It preferentially activates the G-protein-mediated signaling pathway, which is associated with the desired therapeutic effects, while minimally engaging the β-arrestin pathway, which is implicated in the adverse effects.[4][5] This guide will dissect the molecular mechanisms underlying this biased signaling and provide the technical details necessary for its investigation.

Signaling Pathways

Upon binding to the KOR, Nalfurafine initiates a cascade of intracellular events. The receptor's activation leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits, triggering two principal signaling pathways.

G-Protein Signaling Pathway

The canonical G-protein signaling pathway activated by Nalfurafine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release. This pathway is believed to be the primary mediator of the analgesic and antipruritic effects of KOR agonists.[4]

Caption: Nalfurafine's G-protein signaling cascade at the KOR.

β-Arrestin Signaling Pathway

Activation of the β-arrestin pathway is typically associated with receptor desensitization and internalization, as well as the initiation of distinct signaling cascades that are independent of G-proteins. For KOR agonists, this pathway, particularly the activation of p38 mitogen-activated protein kinase (MAPK), has been linked to the aversive and dysphoric side effects.[6] Nalfurafine's bias towards G-protein signaling results in weaker recruitment of β-arrestin and consequently, reduced activation of this pathway compared to unbiased KOR agonists.[6]

Caption: The β-arrestin signaling pathway and Nalfurafine's attenuated engagement.

Quantitative Data Presentation

The binding affinity and functional potency of Nalfurafine at the KOR have been quantified using various in vitro assays. The following tables summarize these key parameters in comparison to the standard KOR agonist U-50,488 and the selective antagonist norbinaltorphimine (B1679850) (nor-BNI).

Table 1: Radioligand Binding Affinities (Ki) at Opioid Receptors

| Compound | Receptor | Ki (nM) | Cell Line/Tissue | Radioligand | Reference(s) |

| Nalfurafine | KOR | 0.075 - 3.5 | Various (e.g., CHO, Guinea Pig Brain) | [3H]Diprenorphine, [3H]U-69,593 | [3] |

| MOR | 0.43 - 53 | Various | [3H]DAMGO, [3H]Naloxone | [3] | |

| DOR | 51 - 1200 | Various | [3H]Naltrindole, [3H]Diprenorphine | [3] | |

| U-50,488 | KOR | 1.6 - 1.7 | CHO cells | [3H]Diprenorphine, [3H]Cl-977 | [7] |

| norbinaltorphimine | KOR | High Affinity | Brain Tissue | N/A | |

| MOR | Low Affinity | Brain Tissue | N/A | ||

| DOR | Low Affinity | Brain Tissue | N/A | [8] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) at the Kappa-Opioid Receptor

| Assay | Compound | EC50 (nM) | Emax (% of Control/Agonist) | Cell Line | Reference(s) |

| [35S]GTPγS Binding | Nalfurafine | 0.097 ± 0.018 | 90.90 ± 3.25 (vs. U-50,488) | CHO-KOR | [1] |

| U-50,488 | ~1.61 | 100 (Reference) | CHO-KOR | [1] | |

| cAMP Accumulation | Nalfurafine | 0.17 ± 0.04 | ~100 (Inhibition vs. U-50,488) | CHO-KOR | [1] |

| U-50,488 | 1.61 ± 0.19 | 100 (Reference Inhibition) | CHO-KOR | [1] | |

| β-Arrestin Recruitment | Nalfurafine | 0.74 ± 0.07 | 108.0 ± 2.6 (vs. U-50,488) | U2OS-KOR | [1] |

| U-50,488 | 1.43 ± 0.13 | 99.93 ± 0.07 (Reference) | U2OS-KOR | [1] |

Experimental Protocols

The characterization of Nalfurafine's mechanism of action relies on a suite of in vitro pharmacological assays. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Nalfurafine for the KOR.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR (CHO-hKOR).

-

Radioligand: [3H]Diprenorphine or [3H]U-69,593 (a selective KOR agonist).

-

Test Compound: Nalfurafine.

-

Non-specific Binding Control: High concentration of unlabeled U-50,488 or naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-hKOR cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of Nalfurafine.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of Nalfurafine that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a GPCR agonist.

Objective: To determine the EC50 and Emax of Nalfurafine for G-protein activation at the KOR.

Materials:

-

Receptor Source: CHO-hKOR cell membranes.

-

Radioligand: [35S]GTPγS.

-

Reagents: GDP, unlabeled GTPγS.

-

Test Compound: Nalfurafine.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare CHO-hKOR membranes and solutions of GDP, [35S]GTPγS, and Nalfurafine.

-

Assay Setup: In a 96-well plate, add membranes, GDP, and varying concentrations of Nalfurafine.

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Reaction Initiation: Add [35S]GTPγS to initiate the binding reaction and incubate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration and wash the filters.

-

Quantification and Analysis: Measure radioactivity and plot the concentration-response curve to determine EC50 and Emax values.

Caption: Workflow of the [35S]GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit adenylyl cyclase activity.

Objective: To determine the IC50 and Imax of Nalfurafine for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cell Line: CHO-hKOR cells.

-

Reagents: Forskolin (an adenylyl cyclase activator), IBMX (a phosphodiesterase inhibitor).

-

Test Compound: Nalfurafine.

-

cAMP Detection Kit: (e.g., LANCE, HTRF, or ELISA-based).

Procedure:

-

Cell Culture: Plate CHO-hKOR cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-treat cells with IBMX for 30 minutes.

-

Compound Addition: Add varying concentrations of Nalfurafine followed by a fixed concentration of forskolin.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a detection kit.

-

Data Analysis: Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP and determine the IC50 and Imax values.

Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR. The DiscoverX PathHunter® assay is a common platform for this.

Objective: To determine the EC50 and Emax of Nalfurafine for β-arrestin recruitment to the KOR.

Materials:

-

Cell Line: U2OS or CHO cells stably co-expressing a ProLink™-tagged KOR and an Enzyme Acceptor-tagged β-arrestin (PathHunter® cell line).

-

Test Compound: Nalfurafine.

-

Detection Reagents: PathHunter® detection reagents.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the PathHunter® KOR β-arrestin cells in a 384-well white, clear-bottom plate and incubate overnight.

-

Compound Addition: Add varying concentrations of Nalfurafine to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Add the PathHunter® detection reagents and incubate at room temperature for 60 minutes.

-

Measurement: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Caption: Workflow for the PathHunter® β-arrestin recruitment assay.

Conclusion

Nalfurafine's mechanism of action at the kappa-opioid receptor is a compelling example of how biased agonism can be leveraged to develop therapeutics with improved safety profiles. Its preferential activation of the G-protein signaling pathway over the β-arrestin pathway provides a molecular basis for its potent antipruritic effects with a reduced liability for dysphoria and other adverse events. The quantitative data and experimental protocols detailed in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate Nalfurafine and to design novel KOR ligands with optimized functional selectivity. A thorough understanding of these mechanisms is paramount for the continued development of safer and more effective treatments for a range of neurological and sensory disorders.

References

- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Potential KOR/DOR Dual Agonist with No Apparent Abuse Liability via a Complementary Structure-Activity Relationship Study on Nalfurafine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 7. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Nalfurafine: A G-Protein Biased Agonist at the Kappa-Opioid Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved for the treatment of uremic pruritus in Japan.[1] Its unique pharmacological profile, characterized by a reduced incidence of the dysphoria and psychotomimetic side effects typically associated with KOR agonists, is attributed to its nature as a G-protein biased agonist.[2][3] This document provides a comprehensive technical overview of nalfurafine's biased agonism, detailing its mechanism of action, the key signaling pathways involved, and the experimental methodologies used to characterize its functional selectivity. Quantitative data from pivotal studies are summarized, and signaling and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Biased Agonism at the Kappa-Opioid Receptor

G-protein coupled receptors (GPCRs), such as the kappa-opioid receptor, are now understood to be capable of activating multiple intracellular signaling pathways. Upon agonist binding, the receptor can couple to canonical G-proteins, leading to downstream effects like the inhibition of adenylyl cyclase, or it can engage β-arrestins, which mediate receptor desensitization and internalization, and can also initiate their own distinct signaling cascades.[4][5]

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of these pathways over another.[5] For the KOR, it is hypothesized that the therapeutic effects, such as analgesia and antipruritus, are primarily mediated by G-protein signaling, while the adverse effects, including dysphoria and sedation, are linked to the β-arrestin pathway.[4][6] Nalfurafine is a key example of a G-protein biased KOR agonist, showing a preference for G-protein-mediated signaling, which is thought to underlie its improved safety profile.[2][7]

Nalfurafine's Mechanism of Action: A G-Protein Bias

Nalfurafine's therapeutic efficacy is rooted in its selective activation of the KOR, leading to the modulation of downstream signaling cascades. As a G-protein biased agonist, nalfurafine preferentially initiates signaling through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][8] This canonical pathway is associated with the desired analgesic and antipruritic effects of KOR activation.[6]

Concurrently, nalfurafine demonstrates significantly lower potency and/or efficacy in recruiting β-arrestin to the activated KOR.[2] The β-arrestin pathway is linked to the activation of p38 mitogen-activated protein kinase (MAPK), which has been implicated in the aversive and dysphoric effects of KOR agonists.[2][9] By favoring the G-protein pathway, nalfurafine effectively uncouples the therapeutic benefits from the detrimental side effects.

Signaling Pathway Diagram

Caption: Nalfurafine's biased agonism at the KOR.

Quantitative Analysis of Nalfurafine's Biased Agonism

The G-protein bias of nalfurafine has been quantified in numerous studies using various in vitro assays. The following tables summarize key quantitative data, including potency (EC₅₀) and efficacy (Eₘₐₓ) for G-protein activation and β-arrestin recruitment, as well as calculated bias factors.

Table 1: Potency (EC₅₀) of Nalfurafine in Functional Assays

| Assay Type | Signaling Pathway | Cell Line | Species | EC₅₀ (nM) | Reference |

| [³⁵S]GTPγS Binding | G-protein Activation | CHO | - | 0.025 | |

| [³⁵S]GTPγS Binding | G-protein Activation | Neuro2A | Mouse | 0.11 | |

| [³⁵S]GTPγS Binding | G-protein Activation | - | - | 0.097 | [10] |

| GloSensor® cAMP Assay | G-protein Activation | HEK293 | - | - | [4] |

| ERK1/2 Phosphorylation | G-protein Dependent | HEK293 | Human KOR | 1.4 | [9] |

| ERK1/2 Phosphorylation | G-protein Dependent | HEK293 | Rodent KOR | 0.5 | [9] |

| p38 MAPK Phosphorylation | β-arrestin Dependent | HEK293 | Human KOR | 110 | [9] |

| p38 MAPK Phosphorylation | β-arrestin Dependent | HEK293 | Rodent KOR | 5.2 | [9] |

| PathHunter® β-arrestin | β-arrestin Recruitment | U2OS | - | - | [4] |

Table 2: Efficacy (Eₘₐₓ) and Bias Factors of Nalfurafine

| Assay Comparison | Reference Agonist | Bias Factor | Interpretation | Reference |

| ERK1/2 vs. p38 MAPK (hKOR) | U50,488H | ~250-fold potency difference | Strong G-protein bias | [2] |

| ERK1/2 vs. p38 MAPK (rKOR) | U50,488H | ~20-fold potency difference | Moderate G-protein bias | [2] |

| cAMP vs. β-arrestin | U50,488H | 4.49 | Modest G-protein bias | [10][11] |

| GloSensor® cAMP vs. PathHunter® β-arrestin | Nalfurafine (as reference) | >1 indicates G-protein preference | - | [4] |

Key Experimental Protocols

The characterization of nalfurafine's biased agonism relies on a suite of specialized in vitro assays. Detailed methodologies for the principal assays are provided below.

[³⁵S]GTPγS Binding Assay (for G-protein Activation)

This assay measures the direct activation of G-proteins by the agonist-bound receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the kappa-opioid receptor.[12]

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, combine cell membranes, varying concentrations of nalfurafine, and [³⁵S]GTPγS.[12]

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for the exchange of GDP with [³⁵S]GTPγS on activated Gα subunits.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.[12]

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine EC₅₀ and Eₘₐₓ values by non-linear regression analysis of the concentration-response curves.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

Caption: Workflow for the [³⁵S]GTPγS binding assay.

GloSensor® cAMP Assay (for G-protein Signaling)

This assay measures the downstream consequence of Gαi/o protein activation, which is the inhibition of cAMP production.

Protocol:

-

Cell Culture: Seed HEK293 cells stably expressing the kappa-opioid receptor and a GloSensor® cAMP reporter into 96-well plates.[4]

-

Equilibration: Equilibrate the cells with the GloSensor® reagent.[4]

-

Stimulation: Treat the cells with varying concentrations of nalfurafine in the presence of an adenylyl cyclase activator like forskolin.

-

Luminescence Measurement: Measure the luminescence signal, which is inversely proportional to the intracellular cAMP concentration, using a luminometer.[4]

-

Data Analysis: Calculate the inhibition of forskolin-stimulated cAMP accumulation and determine the EC₅₀ and Eₘₐₓ values.[4]

PathHunter® β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated KOR.

Protocol:

-

Cell Culture: Seed U2OS cells engineered to express the KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag in a 96-well plate.[4]

-

Stimulation: Treat the cells with varying concentrations of nalfurafine.[4]

-

Incubation: Incubate for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[4]

-

Detection: Add the PathHunter® detection reagents. The proximity of the ProLink™ and EA tags upon β-arrestin recruitment generates a chemiluminescent signal.[4]

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Experimental Workflow: β-Arrestin Recruitment Assay

Caption: Workflow for the PathHunter® β-arrestin assay.

Conclusion

Nalfurafine's clinical success and favorable side-effect profile provide a compelling case for the therapeutic potential of G-protein biased KOR agonists.[3][7] The distinct separation of its antipruritic and analgesic effects from the adverse dysphoric and sedative properties highlights the importance of targeting specific intracellular signaling pathways.[2][6] The experimental methodologies outlined in this document are crucial for the identification and characterization of novel biased ligands. A thorough understanding of nalfurafine's mechanism of action as a G-protein biased agonist serves as a valuable blueprint for the rational design of next-generation KOR-targeted therapeutics with improved safety and efficacy. Further research into the nuanced structural determinants of biased signaling at the KOR will undoubtedly pave the way for innovative treatments for a range of conditions, from chronic pain and pruritus to substance use disorders.

References

- 1. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]

- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel method for analyzing extremely biased agonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]

- 9. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Structure-activity relationship of Nalfurafine analogues

An In-depth Technical Guide to the Structure-Activity Relationship of Nalfurafine Analogues

For Researchers, Scientists, and Drug Development Professionals

Nalfurafine (TRK-820) stands as a pivotal compound in the study of kappa-opioid receptor (KOR) agonists. As the first KOR agonist approved for clinical use in Japan for treating uremic pruritus, its unique pharmacological profile, which notably lacks the dysphoria and psychotomimetic effects associated with other KOR agonists like U-50,488H, has made it a significant lead compound for developing novel, non-addictive analgesics and other therapeutics.[1][2][3][4] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of nalfurafine analogues, detailing quantitative binding and functional data, experimental methodologies, and the underlying signaling pathways.

Core Structure-Activity Relationship Insights

Systematic SAR studies on the nalfurafine scaffold have revealed several key structural moieties that are critical for its affinity and functional activity at opioid receptors.[1][3] The primary goal of these studies is to separate the therapeutic analgesic effects from dose-limiting side effects such as sedation.[5][6]

Key structural features influencing the SAR of nalfurafine analogues include:

-

The N-Cyclopropylmethyl Group: This substituent on the nitrogen atom is considered indispensable for high-affinity binding to the KOR.[3]

-

The C6-Amide Side Chain: Variations in this side chain have been a major focus of SAR studies to modulate efficacy and selectivity. This moiety is crucial for the compound's activity.[1][3]

-

The 3-Hydroxyl Group: The presence of the phenolic hydroxyl group on the aromatic ring generally enhances binding affinity for the KOR.[1][7] Its removal, as seen in analogue 42B, leads to a significant drop in potency at both KOR and mu-opioid receptors (MOR).[8] Molecular modeling suggests this is due to the loss of a water-mediated hydrogen bond with the receptor.[8]

-

The Epoxymorphinan Skeleton: This rigid core structure provides the necessary orientation for the key pharmacophoric elements to interact with the opioid receptors.

Recent studies have focused on creating analogues with dual KOR/delta-opioid receptor (DOR) agonism and low MOR efficacy, a strategy hypothesized to yield potent analgesics with a reduced side-effect profile.[5][9] For instance, analogues 21 and 23 from a recent study showed longer-lasting antinociceptive effects than nalfurafine in vivo and did not act as reinforcers, highlighting their potential as non-addictive pain treatments.[1][9][10]

Quantitative Data: Binding Affinities and Functional Activities

The following tables summarize the in vitro pharmacological data for nalfurafine and several key analogues at the kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Nalfurafine and Select Analogues

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity | Reference |

| Nalfurafine | 0.075 - 3.5 | 0.43 - 53 | 51 - 1200 | 2.4 - 69 | ≥ 214 | [2] |

| Analogue 5 | < 1 | < 1 | < 1 | - | - | [1] |

| Analogue 13 | < 1 | < 1 | < 1 | - | - | [1] |

| Analogue 21 | < 1 | < 1 | < 1 | - | - | [1] |

| Analogue 23 | < 1 | > 1 | > 1 | - | - | [1] |

| 42B (3-dehydroxy) | 25.56 | 214.9 | - | 8.4 | - | [8] |

Note: Ki values can vary between studies due to different experimental conditions, tissues, and radioligands used.[2]

Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding) of Nalfurafine and Analogues

| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (% of Full Agonist) | Classification | Reference |

| Nalfurafine | KOR | 0.097 | 91% (vs. U50,488) | Full Agonist | [8] |

| MOR | 3.11 | 74% (vs. DAMGO) | Partial Agonist | [8] | |

| DOR | - | Full Agonist (low potency) | Full Agonist | [8] | |

| 42B (3-dehydroxy) | KOR | 25.56 | 91% (vs. U50,488) | Full Agonist | [8] |

| MOR | 214.9 | 49% (vs. DAMGO) | Partial Agonist | [8] | |

| DOR | - | Full Agonist (low potency) | Full Agonist | [8] |

KOR Signaling Pathways: G-Protein vs. β-Arrestin

The therapeutic and adverse effects of KOR agonists are mediated by distinct intracellular signaling pathways.[11] Upon agonist binding, the KOR primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels and downstream effects that produce analgesia.[12][13] Alternatively, the receptor can recruit β-arrestin proteins, a pathway linked to adverse effects such as dysphoria and sedation.[12][14]

Nalfurafine is considered a G-protein-biased KOR agonist, which may explain its favorable side-effect profile compared to less biased agonists.[2][14] The development of analogues with even greater G-protein bias is a key strategy in modern KOR-targeted drug discovery.[15][16]

Experimental Protocols

Reproducibility and comparison of data across studies rely on standardized experimental methodologies. The following sections detail the common protocols used in the characterization of nalfurafine analogues.

Radioligand Binding Assay

This assay measures the binding affinity (Ki) of a test compound for a specific receptor by assessing its ability to compete with a known radiolabeled ligand.[17][18]

Objective: To determine the affinity of nalfurafine analogues for KOR, MOR, and DOR.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR, MOR, or DOR.[1][19]

-

Radioligands: [³H]diprenorphine (for KOR and DOR) and [³H]naloxone (for MOR).[1][7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[18]

-

Apparatus: Glass fiber filters and a scintillation counter.[17]

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test analogue.[17]

-

Equilibrium: The mixture is incubated (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.[19]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.[18]

-

Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[17]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[18]

cAMP Inhibition Functional Assay

This functional assay measures the ability of a KOR agonist to inhibit the production of intracellular cyclic AMP (cAMP), typically after stimulation with forskolin (B1673556), an adenylyl cyclase activator.[17]

Objective: To determine the functional potency (EC₅₀ or IC₅₀) and efficacy of nalfurafine analogues at the Gαi/o-coupled KOR.

Materials:

-

Cell Line: KOR-expressing cells (e.g., CHO or HEK293).[17]

-

Stimulant: Forskolin.[17]

-

cAMP Detection Kit: HTRF, GloSensor™, or ELISA-based kits.[20]

-

PDE Inhibitor: A phosphodiesterase inhibitor such as IBMX is often included to prevent cAMP degradation.[21][22]

Procedure:

-

Cell Plating: Seed KOR-expressing cells in a multi-well plate and grow to confluence.[17]

-

Pre-treatment: Pre-treat cells with varying concentrations of the test analogue.[17]

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.[21]

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.[17][20]

-

Lysis & Detection: Lyse the cells and quantify the intracellular cAMP levels using the chosen detection kit according to the manufacturer's protocol.[22]

-

Data Analysis: The signal is inversely proportional to the agonist's potency. Generate a dose-response curve and calculate the IC₅₀ or EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.[17]

[³⁵S]GTPγS Binding Assay

This assay is another primary method for assessing G-protein activation. It measures the binding of a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[7]

Objective: To quantify the potency (EC₅₀) and efficacy (Emax) of analogues in promoting G-protein activation.

Materials:

-

Receptor Source: Membranes from CHO cells stably expressing the human KOR.[19]

-

Reagents: [³⁵S]GTPγS, GDP, assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl).[19]

Procedure:

-

Incubation: Cell membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test analogue.[19]

-

Reaction: The mixture is incubated for 60 minutes at 25°C.[19]

-

Termination: The reaction is terminated by rapid filtration.[19]

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.

-

Data Analysis: Data are analyzed to determine the EC₅₀ and Emax values relative to a standard full agonist like U-50,488H.[8]

In Vivo Experimental Models

Translating in vitro findings to potential clinical utility requires assessment in preclinical animal models.

-

Warm-Water Tail Immersion Assay: This is a common test for assessing spinal antinociception. The latency of a mouse or rat to withdraw its tail from warm water (e.g., 52-56°C) is measured after drug administration. An increased latency indicates an analgesic effect.[1][10]

-

Antipruritic (Scratching Behavior) Assay: To model the antipruritic effects of nalfurafine, scratching behavior is induced in mice by intradermal injection of a pruritogen, such as compound 48/80. The number of scratches is counted after administration of the test compound. A reduction in scratching indicates an antipruritic effect.[8][23]

-

Conditioned Place Aversion (CPA): This assay is used to assess the aversive, dysphoric properties of a compound. Animals are conditioned by receiving the drug in one distinct environment and a vehicle in another. They are then allowed to freely choose between the two environments. A significant preference for the vehicle-paired side indicates the drug has aversive properties. Nalfurafine and promising analogues do not typically induce CPA at therapeutic doses.[2][8][23]

Conclusion and Future Directions

The systematic study of nalfurafine analogues has provided critical insights into the structural requirements for potent and selective KOR agonism. The emerging understanding of biased signaling has opened a new chapter in this field, directing efforts toward creating G-protein-biased agonists that can deliver powerful analgesia without the debilitating side effects that have historically limited the clinical development of KOR-targeted therapies.[1][11][14] Future research will likely focus on fine-tuning the C6-amide side chain and other structural elements to further optimize KOR/DOR dual agonism and enhance G-protein signaling bias, bringing the goal of a safe, effective, and non-addictive opioid analgesic closer to reality.[1][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential structure of the κ opioid receptor agonist nalfurafine for binding to the κ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharm.or.jp [pharm.or.jp]

- 5. "SYSTEMATIC STRUCTURE-ACTIVITY RELATIONSHIP STUDIES OF NALFURAFINE" by Mengchu Li [scholarscompass.vcu.edu]

- 6. "Development of Novel Nalfurafine Analogues as Kappa Opioid Receptor Ag" by Ahmed Reda [scholarscompass.vcu.edu]

- 7. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Systematic Structure-Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Novel Selective Kappa-Opioid Receptor Agonist Using Crystal Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies of Functionally Selective Kappa Opioid Receptor Agonists that Modulate ERK 1/2 Phosphorylation While Preserving G Protein Over βArrestin2 Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]

- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. benchchem.com [benchchem.com]

The Pharmacological Profile of Nalfurafine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nalfurafine hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis and pruritus in patients with chronic liver disease.[1][2][3][4][5] This technical guide provides an in-depth overview of the pharmacological profile of nalfurafine, focusing on its mechanism of action, receptor binding and functional activity, and key in vitro and in vivo experimental findings. Detailed methodologies for pivotal assays are provided, and signaling pathways are visually represented to facilitate a comprehensive understanding of this unique therapeutic agent.

Mechanism of Action

Nalfurafine hydrochloride exerts its therapeutic effects primarily through the selective activation of the kappa-opioid receptor (KOR), a member of the G-protein-coupled receptor (GPCR) family.[3][6] Upon binding, nalfurafine induces a conformational change in the KOR, leading to the activation of intracellular G-proteins, specifically of the Gi/o subtype.[6][7] This initiates a signaling cascade that includes the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][8] The reduction in cAMP leads to decreased neuronal excitability and the inhibition of neurotransmitter release, which is believed to underpin its antipruritic effects by modulating the central nervous system pathways that mediate itch sensation.[6]

A distinguishing feature of nalfurafine is its profile as a G-protein biased agonist.[2][8][9] It preferentially activates the G-protein-mediated signaling pathway over the β-arrestin-mediated pathway.[1][9] The G-protein pathway is associated with the therapeutic analgesic and antipruritic effects of KOR agonists, while the β-arrestin pathway has been linked to adverse effects such as dysphoria and psychotomimesis.[1][8] This biased agonism may explain nalfurafine's favorable side-effect profile compared to other KOR agonists.[9][10]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the receptor binding affinity, functional activity, and pharmacokinetic parameters of nalfurafine hydrochloride.

Table 1: Receptor Binding Affinity of Nalfurafine Hydrochloride

| Receptor | Ligand | Preparation | Ki (nM) | Reference(s) |

| Human κ-Opioid Receptor | Nalfurafine | --- | 0.075 | [9] |

| Human μ-Opioid Receptor | Nalfurafine | --- | --- | [9] |

| Human δ-Opioid Receptor | Nalfurafine | --- | --- | [1] |

| Human κ-Opioid Receptor | de-CPM Metabolite | human opioid receptor | 5.95 | [11] |

Ki: Inhibitory constant. A lower Ki value indicates higher binding affinity.

Table 2: In Vitro Functional Activity of Nalfurafine Hydrochloride

| Assay | Cell Line | Parameter | Value | Reference(s) |

| Forskolin-stimulated cAMP accumulation | CHO cells expressing human KOR | EC50 | 0.025 nM | [9] |

| Forskolin-stimulated cAMP accumulation | Cells expressing human KOR | Imax | 91% | [8] |

| [35S]GTPγS Binding | CHO cells | EC50 | 0.025 nM | [12] |

| ERK1/2 Activation (G protein-dependent) | HEK293 cells expressing hKOR | EC50 | 1.4 nM | [9] |

| p38 Activation (β-arrestin-dependent) | HEK293 cells expressing hKOR | EC50 | 110 nM | [9] |

| β-arrestin 2 Recruitment | HEK293 cells | EC50 | 1.4 nM | [12] |

EC50: Half-maximal effective concentration. Imax: Maximal inhibitory rate.

Table 3: Pharmacokinetic Parameters of Nalfurafine Hydrochloride in Hemodialysis Patients

| Dose | Administration | Tmax (hours) | Cmax (pg/mL) | t1/2 (hours) | Reference(s) |

| 2.5 μg | Single | 4.25 | 3.15 | 14.21 | [1][13] |

| 5 μ g/day | Single | 3 | 6.51 | 14.03 | [13] |

| 2.5 μ g/day | Repeated (12 days) | 4.14 | 5.70 | 25.33 | [13] |

| 5 μ g/day | Repeated (12 days) | 3.86 | 10.25 | 28.34 | [13] |

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. t1/2: Elimination half-life.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of nalfurafine hydrochloride for opioid receptors.

Methodology: [14][15][16][17][18]

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa (κ), mu (μ), or delta (δ) opioid receptor are cultured.[14]

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[16]

-

The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[16]

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[16]

-

Protein concentration of the membrane preparation is determined using a suitable method (e.g., BCA assay).[16]

-

-

Binding Reaction:

-

The assay is performed in a 96-well plate format in a final volume of 250 µL.[16]

-

To each well, the following are added:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[16]

-

-

Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[16]

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.[16]

-

The radioactivity retained on the filters is quantified using a scintillation counter.[16]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of nalfurafine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

Objective: To measure the functional activity of nalfurafine hydrochloride as a KOR agonist by quantifying its ability to inhibit adenylate cyclase.

-

Cell Culture and Plating:

-

HEK293 cells stably expressing the human KOR are seeded in 96-well plates and cultured until they reach a suitable confluency.[19]

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[20]

-

Cells are pre-incubated with varying concentrations of nalfurafine hydrochloride.

-

Adenylyl cyclase is then stimulated with forskolin (B1673556) to induce cAMP production.

-

The cells are incubated for a defined period to allow for changes in intracellular cAMP levels.

-

-

cAMP Detection:

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are measured using a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[20] In these assays, endogenously produced cAMP competes with a labeled cAMP derivative for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

The signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

Concentration-response curves are generated, and the EC50 (the concentration of nalfurafine that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) and the maximal inhibitory effect (Imax) are calculated.[8]

-

Substance P-Induced Scratching in Mice

Objective: To evaluate the in vivo antipruritic effect of nalfurafine hydrochloride in a model of non-histaminergic itch.

-

Animals:

-

Drug Administration:

-

Induction of Itch:

-

Following a predetermined pretreatment time, a pruritogen, Substance P (e.g., 250 nM in 50 µL), is injected intradermally (i.d.) into the rostral part of the back of the mice.[22]

-

-

Behavioral Observation:

-

Data Analysis:

-

The total number of scratches for each mouse is determined.

-

The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the scratching behavior in the nalfurafine-treated groups with the vehicle-treated control group.[25]

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of nalfurafine hydrochloride and a general experimental workflow for its pharmacological characterization.

Caption: Nalfurafine's biased agonism at the KOR.

Caption: Pharmacological characterization workflow.

Conclusion

Nalfurafine hydrochloride is a selective kappa-opioid receptor agonist with a unique pharmacological profile characterized by potent G-protein biased agonism. This property likely contributes to its clinical efficacy in treating pruritus while minimizing the adverse effects associated with other KOR agonists. The in vitro and in vivo data consistently demonstrate its high affinity and functional activity at the KOR, leading to the inhibition of itch-related signaling pathways. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation and understanding of nalfurafine and the broader class of KOR agonists.

References

- 1. mdpi.com [mdpi.com]

- 2. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nalbuphine, a kappa opioid receptor agonist and mu opioid receptor antagonist attenuates pruritus, decreases IL-31, and increases IL-10 in mice with contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nalfurafine, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]

- 11. trial.medpath.com [trial.medpath.com]

- 12. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 13. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. brieflands.com [brieflands.com]

- 19. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. researchgate.net [researchgate.net]

- 22. s2.designcostaging.com [s2.designcostaging.com]

- 23. mdpi.com [mdpi.com]

- 24. Nalfurafine suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nalfurafine Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Nalfurafine for preclinical research in pain management

An In-depth Technical Guide to Nalfurafine for Preclinical Pain Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nalfurafine, a potent and selective kappa-opioid receptor (KOR) agonist, presents a unique profile for pain management research. Clinically approved in Japan for treating uremic pruritus, its distinct mechanism of action suggests potential as an analgesic with an improved side-effect profile compared to traditional KOR agonists.[1][2][3] This technical guide provides a comprehensive overview of nalfurafine's preclinical data, focusing on its mechanism, efficacy in various pain models, and associated experimental protocols. Quantitative data are summarized for comparative analysis, and key concepts are visualized through signaling pathway and workflow diagrams to support researchers in designing and interpreting preclinical studies.

Introduction: The Role of KOR Agonists in Analgesia

Activation of the kappa-opioid receptor (KOR) is a well-established mechanism for producing analgesia.[2] However, the clinical development of KOR agonists has been historically hindered by significant side effects, including dysphoria, sedation, and psychotomimesis.[2][4][5] This has led to a search for atypical KOR agonists that can dissociate the desired analgesic effects from these adverse reactions. Nalfurafine has emerged as a promising candidate due to its unique pharmacological properties, notably its functional selectivity or "biased agonism".[1][3][6] It is clinically used in Japan for uremic pruritus and has been shown to be safe and effective without the typical side effects of other KOR agonists.[2][7]

Mechanism of Action: G-Protein-Biased Signaling

Nalfurafine functions as a potent, selective, and centrally active full agonist of the KOR.[8] Its therapeutic advantage is believed to stem from its biased agonism. Upon binding to the KOR, a G-protein-coupled receptor (GPCR), nalfurafine preferentially activates G-protein-mediated intracellular signaling pathways while having a lesser effect on the β-arrestin pathway.[3][9][10]

-

G-Protein Pathway (Analgesia): Activation of the G-protein pathway leads to the inhibition of adenylate cyclase, which in turn reduces cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] This cascade results in decreased neuronal excitability and neurotransmitter release, producing antinociceptive effects.[4][9]

-

β-Arrestin Pathway (Adverse Effects): The β-arrestin signaling pathway is increasingly associated with the aversive and dysphoric effects of KOR agonists.[4][8][10] Prototypical agonists like U50,488H activate this pathway, which can lead to the activation of p38 MAPK and other downstream effectors responsible for adverse events.[10] Nalfurafine's bias towards G-protein signaling is thought to spare the activation of this pathway, leading to a better safety profile.[4][10] Furthermore, studies have shown that U50,488H, but not nalfurafine, activates the mTOR pathway, which contributes to conditioned place aversion (CPA).[2][7]

Preclinical Efficacy in Pain Models

Nalfurafine has demonstrated antinociceptive effects across various preclinical pain models, particularly for inflammatory and mechanical pain.[2][7] Its efficacy is often compared to the prototypical KOR agonist U50,488H.

Thermal Pain Models

In assays of spinally-mediated thermal nociception, such as the tail withdrawal test, nalfurafine produces significant, dose-dependent antinociception.[2] Notably, it can achieve efficacy comparable to standard compounds at much lower doses.

Table 1: Efficacy of Nalfurafine in Thermal Antinociception (Tail Withdrawal Assay)

| Compound | Dose (mg/kg) | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| Nalfurafine | 0.015 | C57BL/6J Mice | Produced spinal antinociception equivalent to 5 mg/kg U50,488. | [1] |

| Nalfurafine | 0.015, 0.030, 0.060 | C57BL/6 Mice | All doses produced significant increases in tail withdrawal latency. | [2] |

| Nalfurafine | 0.060 | C57BL/6J Mice | Increased tail withdrawal latency by 36.3%. | [11] |

| U50,488 | 5.0 | C57BL/6J Mice | Increased tail withdrawal latency by 26.5%. | [11] |

| Nalfurafine | 0.050, 0.150 | Mice | Increased tail withdrawal latency; effect was blocked by KOR antagonist norBNI. |[10] |

Adjuvant Analgesia with MOR Agonists

Nalfurafine shows promise as an opioid-sparing adjuvant. When co-administered with mu-opioid receptor (MOR) agonists like morphine, it can enhance analgesic effects. This is particularly significant for supraspinal analgesia, as measured by the hot plate test.

Table 2: Adjuvant Effects of Nalfurafine with Morphine

| Compound(s) | Dose (mg/kg) | Animal Model | Assay | Key Finding | Reference |

|---|---|---|---|---|---|

| Nalfurafine + Morphine | 0.015 + 5.0 | C57BL/6J Mice | Hot Plate | Significantly enhanced the supraspinal analgesic effect of morphine. | [1][12] |

| Nalfurafine + Morphine | 0.015 + 5.0 | C57BL/6J Mice | Tail Withdrawal | Produced analgesic augmentation equivalent to 5 mg/kg U50,488 + morphine. |[1] |

Preclinical Side Effect Profile

A key advantage of nalfurafine is its improved side-effect profile, with antinociceptive effects occurring at doses that do not cause significant aversion or motor impairment.[2][7]

Aversive Properties (Conditioned Place Aversion)

The Conditioned Place Aversion (CPA) assay is used to measure the dysphoric or aversive properties of a compound. While traditional KOR agonists like U50,488 reliably induce CPA, nalfurafine shows a significantly reduced liability for aversion.

Table 3: Aversive Effects of Nalfurafine in Conditioned Place Aversion (CPA)

| Compound | Dose (mg/kg) | Animal Model | CPA Result | Reference |

|---|---|---|---|---|

| Nalfurafine | 0.015 | C57BL/6J Mice | Did not produce significant conditioned place aversion. | [1][12] |

| Nalfurafine | 0.030 | C57BL/6J Mice | Produced statistically significant aversion. | [1] |

| Nalfurafine | 0.060 | C57BL/6J Mice | Induced CPA at an antinociceptive dose. | [11] |

| U50,488 | 1.25, 2.5, 5.0 | C57BL/6J Mice | All doses produced significant aversion. |[1] |

Note: Some studies indicate that at higher antinociceptive doses, nalfurafine can induce CPA, suggesting the therapeutic window is a critical consideration.[11]

Locomotor and Sedative Effects

KOR activation can lead to sedation and reduced locomotor activity. Nalfurafine also produces these effects, but often with a clear separation from its analgesic dose range.

Table 4: Locomotor and Motor Coordination Effects of Nalfurafine

| Compound | Dose (mg/kg) | Animal Model | Assay | Key Finding | Reference |

|---|---|---|---|---|---|

| Nalfurafine | 0.015, 0.030, 0.060 | C57BL/6J Mice | Spontaneous Locomotion | All doses significantly reduced spontaneous locomotion. | [1] |

| Nalfurafine | 0.015 | C57BL/6J Mice | Rotarod | Induced significant inhibition of motor coordination at 10 min post-injection only. | [1] |

| U50,488 | 2.5, 5.0 | C57BL/6J Mice | Spontaneous Locomotion | Significantly reduced spontaneous locomotion. |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for key assays used to evaluate nalfurafine.

Warm Water Tail Withdrawal Assay (Spinal Analgesia)

-

Objective: To assess thermal nociception, primarily mediated at the spinal level.

-

Apparatus: A water bath maintained at a noxious temperature (e.g., 52°C).

-

Procedure:

-

Acclimation: Mice are gently restrained, allowing the tail to hang freely.

-

Baseline: The distal third of the tail is submerged in the warm water, and the latency to a vigorous tail flick or withdrawal is recorded. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.

-

Administration: Nalfurafine, U50,488, or vehicle is administered (e.g., intraperitoneally, subcutaneously).

-

Post-treatment Testing: At a predetermined time post-injection (e.g., 30 minutes), the tail withdrawal latency is measured again.

-

-

Data Analysis: Data are often expressed as the percentage of maximum possible effect (%MPE) or as the raw withdrawal latency.

Conditioned Place Aversion (CPA) Assay (Aversive Properties)

-

Objective: To measure the rewarding or aversive properties of a drug.

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Pre-conditioning (Day 1): Animals are allowed to freely explore both chambers for a set time (e.g., 15 minutes) to determine initial preference.

-

Conditioning (Days 2-5): This phase consists of several sessions. On alternating days, animals receive a drug injection (e.g., nalfurafine) and are confined to one chamber (e.g., the initially non-preferred one), and a vehicle injection and are confined to the other chamber.

-

Post-conditioning Test (Day 6): Animals are placed back in the apparatus in a drug-free state and allowed to freely explore both chambers. The time spent in each chamber is recorded.

-

-

Data Analysis: A CPA score is calculated as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during pre-conditioning. A negative score indicates aversion.

Conclusion and Future Directions

Nalfurafine stands out in preclinical pain research as a KOR agonist that largely separates analgesia from significant aversive effects.[2] Its G-protein signaling bias is the leading hypothesis for this advantageous profile.[1][3][10] The data strongly support its potential as a standalone analgesic, particularly for inflammatory and mechanical pain, and as an opioid-sparing adjuvant.

Future research should focus on:

-

Chronic Pain Models: Evaluating the efficacy and tolerance of nalfurafine in models of chronic neuropathic and inflammatory pain.

-

Mechanism Elucidation: Further probing the downstream signaling pathways to fully understand how G-protein bias translates to a safer clinical profile.

-

Combination Therapy: Systematically exploring combinations with other analgesic classes to identify synergistic interactions.

The comprehensive preclinical data for nalfurafine provide a solid foundation for its continued investigation as a novel, non-addictive therapeutic for pain management.

References

- 1. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissociable effects of the kappa opioid receptor agonist nalfurafine on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]

- 6. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nalfurafine - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]

- 10. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nalfurafine is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.psu.edu [pure.psu.edu]

The Discovery and Synthesis of Nalfurafine (TRK-820): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nalfurafine (TRK-820) is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[1][2] Its discovery and development represent a significant advancement in opioid pharmacology, offering a therapeutic agent with a distinct pharmacological profile that separates it from traditional mu-opioid receptor agonists and other KOR agonists.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, structure-activity relationships, and pharmacological characterization of Nalfurafine. It includes a compilation of quantitative data, descriptions of key experimental methodologies, and visualizations of the underlying signaling pathways.

Discovery and Rationale

The quest for a selective KOR agonist without the undesirable side effects of mu-opioid agonists, such as respiratory depression and dependence, and the dysphoria and psychotomimetic effects associated with earlier KOR agonists like U-50,488H, drove the development of Nalfurafine.[5][6][7] The design of Nalfurafine was based on the "message-address" concept, incorporating a tyrosine moiety, which is essential for the activity of endogenous opioid peptides.[5][7]

Initially developed as an analgesic, Nalfurafine demonstrated potent antinociceptive effects in various animal models.[5][7][8] However, during clinical trials for postoperative pain, unexpected strong sedation was observed.[5][7] This led to a strategic shift in its clinical development towards treating pruritus, particularly in hemodialysis patients, where it showed significant efficacy without the severe side effects of other opioids.[5][7][9]

Synthesis of Nalfurafine (TRK-820)

The chemical synthesis of Nalfurafine is a multi-step process starting from noroxycodone.[10] A general synthetic scheme is outlined below, based on published information.

Synthetic Scheme Overview:

A key publication outlines a synthetic route involving the following transformations:

-

Step 1: Reductive amination of a suitable morphinan (B1239233) precursor with N-benzylmethylamine, followed by reduction with sodium cyanoborohydride.

-

Step 2: Debenzylation via catalytic hydrogenation using palladium on carbon.

-

Step 3: Amide coupling with (E)-3-(3-furyl)acrylic acid in the presence of a coupling agent and a base.[11]

While a detailed, step-by-step protocol with exact quantities and reaction workups is proprietary and not fully available in the public domain, the key reagents and conditions have been described.[11] Further research has also focused on the synthesis of Nalfurafine's potential metabolites for pharmacological studies.[10]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies have been conducted on Nalfurafine to understand the contribution of its different structural components to its activity and to develop analogs with improved therapeutic profiles.[8][12] Key molecular features that have been investigated include:

-

The 3-hydroxy group: Its presence is considered important for binding to opioid receptors.[8]

-

The C6 configuration: The stereochemistry at this position influences selectivity.[8]

-

The N-methyl group on the amide: This feature can affect the ligand's hydrophobicity and agonist activity.[8]

-

The carboxamide side chain: Variations in this part of the molecule have been explored to modulate activity and properties.[8]

These studies have led to the identification of new analogs with potentially longer durations of action and reduced sedative effects.[8][13]

Pharmacological Profile

Receptor Binding Affinity

Nalfurafine is a highly potent and selective agonist for the kappa-opioid receptor.[1][14] Quantitative data from various studies are summarized below.

| Receptor | Binding Affinity (Ki) | Cell Line | Radioligand | Reference |

| Kappa (κ) | 75 pM | - | - | [1] |

| Kappa (κ) | 5.95 nM (for de-CPM metabolite) | Human | - | [15] |

| Mu (μ) | - | Human | - | [15] |

| Delta (δ) | - | Human | - | [15] |

Functional Activity

Nalfurafine acts as a full agonist at the KOR.[1][14] Its functional potency and efficacy have been determined in various in vitro assays.

| Assay | Parameter | Value | Cell Line | Reference |

| KOR Agonism | EC50 | 25 pM | - | [1] |

| Guinea Pig Ileum (GPI) Bioassay | IC50 | 4.8 pM | - | [14] |

| Mouse Vas Deferens (MVD) Bioassay | IC50 | 36 pM | - | [14] |

| [35S]GTPγS Binding | EC50 | 0.097 nM | HEK293-T (human KOR) | [16] |

| β-arrestin Recruitment | - | Induces recruitment | U2OS (human KOR) | [1] |

| ERK1/2 Phosphorylation | - | Potent activator | HEK293 (human KOR) | [17] |

| p38 MAPK Activation | - | Less potent activator | HEK293 (human KOR) | [17] |

Mechanism of Action: Biased Agonism

A key aspect of Nalfurafine's unique pharmacological profile is its nature as a biased agonist at the KOR.[1][17] This means it preferentially activates certain downstream signaling pathways over others.

G-Protein Signaling vs. β-Arrestin Pathway

Opioid receptors, including the KOR, are G-protein coupled receptors (GPCRs). Upon activation, they can signal through two main pathways:

-

G-protein-dependent pathway: This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia and antipruritic effects.[18]

-

β-arrestin-dependent pathway: This pathway has been linked to some of the adverse effects of KOR agonists, such as dysphoria and sedation, and involves the activation of kinases like p38 MAPK.[17][18]

Nalfurafine has been shown to be a G-protein biased agonist, meaning it is more potent in activating the G-protein pathway compared to the β-arrestin pathway.[17] This bias is more pronounced at the human KOR than the rodent KOR.[17] This property is thought to contribute to its favorable side-effect profile, particularly the low incidence of dysphoria.[3][17]

Caption: Nalfurafine's biased agonism at the KOR.

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary. However, based on published literature, the methodologies for key assays can be outlined.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

-

Principle: Competitive binding between a radiolabeled ligand and the unlabeled test compound (Nalfurafine) for the KOR.

-

Materials:

-

Cell membranes from CHO cells expressing the KOR.[11]

-

Radioligand (e.g., [³H]diprenorphine).

-

Test compound (Nalfurafine).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

General Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of Nalfurafine.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation.

-

Principle: An agonist-activated GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.

-

Materials:

-

General Procedure:

-

Incubate cell membranes with a fixed concentration of GDP and varying concentrations of Nalfurafine.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

After incubation, separate bound and free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Determine EC50 and Emax values from concentration-response curves.

-

Caption: Workflow for the [³⁵S]GTPγS binding assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated KOR.

-

Principle: Ligand-induced receptor activation leads to its phosphorylation and subsequent binding of β-arrestin. This interaction can be measured using various techniques, such as enzyme fragment complementation (e.g., PathHunter assay).

-

Materials:

-

U2OS or HEK293 cells stably expressing KOR and a β-arrestin fusion protein.[1]

-

Test compound (Nalfurafine).

-

Detection reagents.

-

Luminometer.

-

-

General Procedure (PathHunter Assay):

-

Seed cells in a microplate.

-

Stimulate cells with varying concentrations of Nalfurafine.

-

Add detection reagents.

-

Measure the luminescent signal, which is proportional to β-arrestin recruitment.

-

Generate concentration-response curves to determine potency and efficacy.

-

ERK1/2 and p38 MAPK Phosphorylation Assays

These assays quantify the activation of downstream signaling kinases.

-

Principle: Measurement of the phosphorylated forms of ERK1/2 and p38 MAPK in cell lysates following receptor activation, typically using immunoassays.

-

Materials:

-

HEK293 cells expressing the KOR.[17]

-

Test compound (Nalfurafine).

-

Cell lysis buffer.

-

Antibodies specific for phosphorylated and total ERK1/2 and p38 MAPK.

-

Detection system (e.g., AlphaScreen, Western blotting).

-

-

General Procedure (AlphaScreen SureFire):

-